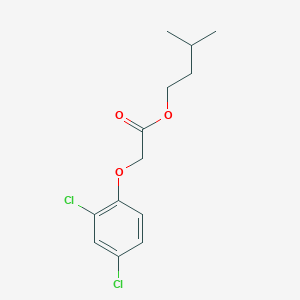
2,4-D, isopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-D, isopentyl ester is a chemical compound that belongs to the family of phenoxy herbicides. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a systemic herbicide for the control of broadleaf weeds. The ester form, such as isopentyl ester, is often preferred due to its enhanced efficacy and lower volatility compared to the acid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D, isopentyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with isopentyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Isopentyl alcoholH2SO42,4-D, isopentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-D, isopentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isopentyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopentyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
2,4-D, isopentyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies on plant physiology and herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Mechanism of Action
The mechanism of action of 2,4-D, isopentyl ester involves its absorption by plants, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth and development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-D, butoxyethyl ester
- 2,4-D, ethylhexyl ester
- 2,4-D, isooctyl ester
Comparison
2,4-D, isopentyl ester is unique due to its specific ester group, which influences its volatility, solubility, and efficacy. Compared to other esters like butoxyethyl and ethylhexyl esters, isopentyl ester offers a balance between efficacy and environmental stability, making it a preferred choice in certain agricultural applications .
Properties
CAS No. |
67821-07-2 |
|---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
3-methylbutyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-9(2)5-6-17-13(16)8-18-12-4-3-10(14)7-11(12)15/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
POODQSZNUBKSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















